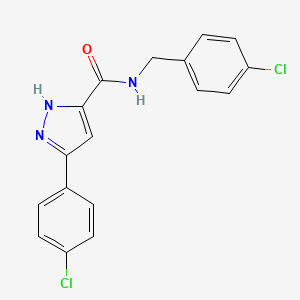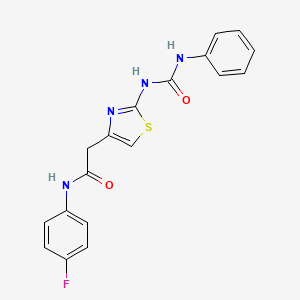![molecular formula C15H11Cl3N2O B11291710 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11291710.png)
5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring, and a 2-chlorophenoxyethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1H-benzimidazole.
Alkylation: The 5,6-dichloro-1H-benzimidazole is then alkylated with 2-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex benzimidazole derivatives.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains .
- Studied for its potential anticancer activity against different cancer cell lines .
Medicine:
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole involves:
Molecular Targets: The compound targets specific enzymes and proteins within microbial and cancer cells.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death.
Binding: The chlorine atoms and the benzimidazole ring facilitate binding to the active sites of target enzymes.
Comparison with Similar Compounds
- 5,6-dichloro-1-ethyl-2-methylbenzimidazole
- 5,6-dichloro-1H-benzimidazole-2-thiol
- 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
Comparison:
- 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole is unique due to the presence of the 2-chlorophenoxyethyl group, which enhances its biological activity.
- Other similar compounds may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H11Cl3N2O |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11Cl3N2O/c1-8(21-14-5-3-2-4-9(14)16)15-19-12-6-10(17)11(18)7-13(12)20-15/h2-8H,1H3,(H,19,20) |
InChI Key |
YRTLDZLTCIJPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide](/img/structure/B11291637.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11291639.png)
![ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11291642.png)

![Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11291664.png)
![1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11291667.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11291671.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11291682.png)
![N-(3,5-dimethylphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291690.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11291694.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11291699.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291717.png)
